3-Buten-2-one, 4-cyclohexyl-

Übersicht

Beschreibung

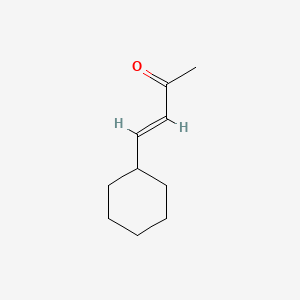

3-Buten-2-one, 4-cyclohexyl- is an organic compound with the molecular formula C10H16O. It is a member of the enone family, characterized by the presence of a conjugated system of a carbon-carbon double bond and a carbon-oxygen double bond. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Buten-2-one, 4-cyclohexyl- can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with crotonaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enone product.

Industrial Production Methods

In industrial settings, the production of 3-Buten-2-one, 4-cyclohexyl- often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Buten-2-one, 4-cyclohexyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 3-Buten-2-one, 4-cyclohexyl- can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the enone group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Enaminones, thioethers

Wissenschaftliche Forschungsanwendungen

3-Buten-2-one, 4-cyclohexyl- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: 3-Buten-2-one, 4-cyclohexyl- is utilized in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Buten-2-one, 4-cyclohexyl- involves its reactivity as an electrophile due to the presence of the conjugated enone system. This allows it to participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone. The compound can also undergo cycloaddition reactions, forming cyclic structures that are valuable in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl vinyl ketone (MVK): Similar in structure but lacks the cyclohexyl group.

4-Phenyl-3-buten-2-one: Contains a phenyl group instead of a cyclohexyl group.

Cyclohexenone: A simpler enone with a cyclohexyl ring but no additional substituents.

Uniqueness

3-Buten-2-one, 4-cyclohexyl- is unique due to the presence of both the enone system and the cyclohexyl group, which imparts specific reactivity and steric properties. This combination makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.

Biologische Aktivität

3-Buten-2-one, 4-cyclohexyl- (CAS No. 7152-32-1) is an organic compound with notable chemical properties and potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, toxicity, and relevant case studies.

- Molecular Formula : C10H16O

- Molecular Weight : 152.23 g/mol

- Structure : The compound features a butenone structure with a cyclohexyl substituent, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 3-buten-2-one derivatives exhibit antimicrobial activity. For instance, studies on various cyclohexyl derivatives have shown effectiveness against a range of bacterial strains. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways in bacteria .

Cytotoxicity and Antiproliferative Effects

Some studies have explored the cytotoxic effects of cyclohexyl-containing compounds on cancer cell lines. For example, the antiproliferative activity of related compounds has been measured using IC50 values in various cancer cell assays. Although specific data for 3-buten-2-one, 4-cyclohexyl- is limited, the structural similarities suggest potential for similar activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Cyclohexyl-3-buten-2-one | MCF-7 (Breast Cancer) | TBD |

| Cyclohexyl Derivative A | HeLa (Cervical Cancer) | TBD |

| Cyclohexyl Derivative B | A549 (Lung Cancer) | TBD |

Neuroprotective Effects

The neuroprotective potential of cyclohexane derivatives has been investigated in the context of neurodegenerative diseases. Some studies suggest that these compounds can modulate signaling pathways associated with neuronal health, potentially offering protective effects against oxidative stress and apoptosis in neuronal cells .

Case Studies

- Photodissociation Dynamics : A study focused on the photodissociation dynamics of cyclohexyl radicals derived from similar compounds highlighted the complex behavior of these radicals under UV light exposure. This research provides insights into the stability and reactivity of cyclohexyl-related structures, which may influence their biological activity .

- In Vitro Studies : In vitro experiments assessing the impact of cyclohexyl derivatives on various cell types have shown promising results regarding their ability to inhibit cell proliferation and induce apoptosis in cancer cells. These findings warrant further exploration into their mechanisms of action and therapeutic potential .

Toxicity and Safety

The safety profile of 3-buten-2-one, 4-cyclohexyl- remains under-researched. However, preliminary data suggest that like many organic compounds, it may exhibit toxicity at high concentrations or prolonged exposure. Understanding the dose-response relationship is crucial for evaluating its safety in potential therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-cyclohexyl-3-buten-2-one to improve yield and stereoselectivity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For α,β-unsaturated ketones like 4-cyclohexyl-3-buten-2-one, hydrogenation selectivity depends on substituent electronic and steric effects. Studies on analogous compounds (e.g., β-ionone derivatives) suggest using palladium-based catalysts under low hydrogen pressure (1–5 atm) to minimize over-reduction of the conjugated enone system . Reaction monitoring via gas chromatography (GC) with DB-5 columns (30 m, 0.32 mm ID) and temperature ramping (40°C to 230°C) can track intermediates and byproducts .

Q. What spectroscopic techniques are most effective for characterizing 4-cyclohexyl-3-buten-2-one?

- Methodological Answer :

- IR Spectroscopy : The carbonyl stretch (C=O) appears near 1670–1700 cm⁻¹, while conjugated C=C bonds absorb at ~1600 cm⁻¹. Reference spectra from NIST databases (e.g., Sadtler Research Labs) provide benchmarks .

- UV/Vis Spectroscopy : The enone system exhibits strong absorption at 220–260 nm due to π→π* transitions, useful for quantifying concentration in solution .

- Mass Spectrometry : Electron ionization (EI-MS) fragments the molecule at the α,β-unsaturated bond, with major peaks at m/z 194 (M⁺–H₂O) and 149 (cyclohexyl fragment) .

Q. How can researchers ensure reproducibility in thermochemical measurements for this compound?

- Methodological Answer : Calorimetric studies should adhere to standardized methods like combustion calorimetry (ΔcH°liquid = –7760.5 ± 2.8 kJ/mol) and vaporization enthalpy measurements (ΔvapH = 69.0 kJ/mol at 306 K). Discrepancies in ΔfH°liquid values (–213.4 ± 2.8 kJ/mol) may arise from impurities; purity verification via GC-MS and differential scanning calorimetry (DSC) is critical .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of 4-cyclohexyl-3-buten-2-one in Diels-Alder reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (FMOs) to assess regioselectivity. For example, the LUMO of the enone interacts with the HOMO of dienes, favoring endo transition states. Solvent effects (e.g., toluene vs. THF) are modeled using continuum solvation models (SMD) .

Q. How do structural modifications (e.g., hydroxylation) alter the compound’s stability and bioactivity?

- Methodological Answer : Introducing hydroxyl groups (e.g., 4-hydroxy derivatives) increases polarity and hydrogen-bonding capacity, altering solubility and oxidative stability. Accelerated degradation studies under UV light (λ = 254 nm) and HPLC analysis can quantify photo-oxidation products. For bioactivity, QSAR models correlate substituent electronegativity with antimicrobial potency .

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

- Methodological Answer : Contradictions in ΔfH°liquid values may arise from differing experimental setups. Cross-validation using multiple techniques (e.g., combustion calorimetry vs. Benson group increment calculations) and adherence to NIST-recommended protocols reduce errors. Meta-analyses of historical datasets (e.g., Gerasimov et al., 1985 vs. Stephenson and Malanowski, 1987) should account for instrument calibration variances .

Eigenschaften

IUPAC Name |

(E)-4-cyclohexylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(11)7-8-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJXLLHDHUDWFH-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064578 | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-32-1, 41437-84-7 | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexyl-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041437847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexyl-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYL-3-BUTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM82ZQ3CVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.